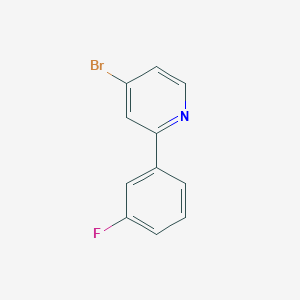

4-Bromo-2-(3-fluoro-phenyl)-pyridine

Description

BenchChem offers high-quality 4-Bromo-2-(3-fluoro-phenyl)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(3-fluoro-phenyl)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrFN |

|---|---|

Molecular Weight |

252.08 g/mol |

IUPAC Name |

4-bromo-2-(3-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7BrFN/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H |

InChI Key |

ATNRVEWZDBFNGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(3-fluoro-phenyl)-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-2-(3-fluoro-phenyl)-pyridine is a substituted pyridine derivative featuring a bromine atom at the 4-position and a 3-fluorophenyl group at the 2-position of the pyridine ring. This unique combination of a halogenated pyridine core and a substituted phenyl ring makes it a valuable building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and functional materials. The presence and position of the bromo and fluoro substituents significantly influence the molecule's reactivity, polarity, and overall physicochemical profile, which are critical parameters in drug design and materials engineering. Understanding these properties is paramount for predicting the compound's behavior in various chemical and biological systems.

Molecular and Chemical Identity

A clear identification of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is fundamental for any research and development endeavor.

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-2-(3-fluorophenyl)pyridine | N/A |

| CAS Number | 660393-72-6 | [1] |

| Molecular Formula | C₁₁H₇BrFN | [1] |

| Molecular Weight | 252.08 g/mol | [1] |

| SMILES | FC1=CC(C2=NC=CC(Br)=C2)=CC=C1 | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug development and materials science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

While specific experimental data for 4-Bromo-2-(3-fluoro-phenyl)-pyridine is not widely published, the following sections provide information based on related compounds and general principles.

Physical State and Appearance

Based on the physical state of similar aromatic and heterocyclic compounds of comparable molecular weight, 4-Bromo-2-(3-fluoro-phenyl)-pyridine is expected to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by its crystal lattice energy and intermolecular forces. For a related compound, 3-Bromo-5-(4-fluorophenyl)pyridine, a melting point of 107 °C has been reported[2]. While this provides an estimate, the exact melting point of 4-Bromo-2-(3-fluoro-phenyl)-pyridine would need to be determined experimentally.

Boiling Point

The boiling point of a compound is dependent on the strength of its intermolecular forces. For the related compound 3-Bromo-5-(4-fluorophenyl)pyridine, a boiling point of 307 °C has been reported[2].

Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Given the presence of the relatively nonpolar aromatic rings and the polar pyridine nitrogen and fluorine atom, 4-Bromo-2-(3-fluoro-phenyl)-pyridine is expected to exhibit limited solubility in water and good solubility in common organic solvents.

-

Water: Low solubility is anticipated due to the predominantly hydrophobic nature of the molecule.

-

Organic Solvents: Good solubility is expected in solvents such as ethanol, methanol, acetone, chloroform, and dimethyl sulfoxide (DMSO).[3]

Synthesis and Reactivity

The synthesis of 2-arylpyridines, such as 4-Bromo-2-(3-fluoro-phenyl)-pyridine, is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.[3][4][5]

A plausible synthetic route would involve the reaction of a bromopyridine derivative with a fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Figure 2: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Bromo-2-(3-fluoro-phenyl)-pyridine to a known volume of the chosen solvent in a vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial to sediment the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with an appropriate solvent.

-

Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC with a pre-established calibration curve.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Report the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Figure 3: Workflow for solubility determination using the shake-flask method.

Conclusion

4-Bromo-2-(3-fluoro-phenyl)-pyridine is a compound with significant potential in various scientific fields. This guide has provided a foundational understanding of its physicochemical properties, drawing upon data from related structures and established scientific principles. While a lack of directly published experimental data for this specific molecule necessitates a cautious and investigative approach, the methodologies for its synthesis and characterization outlined herein provide a solid framework for researchers. The determination of its precise physicochemical parameters through experimental work will be crucial for unlocking its full potential in future applications.

References

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 4. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Navigating the Nuances of Mass: A Technical Guide to the Molecular Weight and Exact Mass of 4-Bromo-2-(3-fluoro-phenyl)-pyridine

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the fundamental concepts of molecular weight and exact mass, exemplified by the compound 4-Bromo-2-(3-fluoro-phenyl)-pyridine.

In the landscape of pharmaceutical research and development, a precise understanding of a molecule's mass is a cornerstone of its characterization. This technical guide, authored for the discerning scientific community, delves into the critical distinction between molecular weight and exact mass, utilizing 4-Bromo-2-(3-fluoro-phenyl)-pyridine as a practical case study. This compound, a halogenated pyridine derivative, serves as a valuable building block in medicinal chemistry, making an accurate determination of its mass parameters essential for synthesis, analysis, and regulatory compliance.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

At the outset, it is imperative to distinguish between two often-conflated terms: molecular weight and exact mass. While both are measures of a molecule's mass, they are derived from different fundamental principles and serve distinct purposes in scientific inquiry.

Molecular Weight , also known as average molecular mass, is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. This calculation utilizes the standard atomic weights of the constituent elements, which are themselves weighted averages based on the terrestrial abundance of their stable isotopes.[1][2][3] Consequently, molecular weight is not a singular value but rather a statistical representation that is invaluable for stoichiometric calculations in bulk chemical synthesis and analysis.

Exact Mass , or monoisotopic mass, in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each of its constituent elements.[4][5] This value is determined by summing the masses of these specific isotopes. In high-resolution mass spectrometry (HRMS), the exact mass is the experimentally observed value, providing a high degree of confidence in the elemental composition of a molecule. This precision is paramount in fields such as drug metabolism and pharmacokinetics (DMPK), where the identification of metabolites and impurities demands unambiguous molecular formula assignments.

4-Bromo-2-(3-fluoro-phenyl)-pyridine: A Case Study

The subject of our analysis, 4-Bromo-2-(3-fluoro-phenyl)-pyridine, is a heterocyclic compound with the chemical formula C₁₁H₇BrFN . To elucidate the concepts of molecular weight and exact mass, we will now proceed with their calculation for this molecule.

Molecular Structure

The structural arrangement of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is a critical determinant of its chemical properties and, for our purposes, its mass.

Caption: Molecular structure of 4-Bromo-2-(3-fluoro-phenyl)-pyridine.

Calculation of Molecular Weight and Exact Mass

To perform these calculations, we will utilize the standard atomic weights and the masses of the most abundant isotopes for each element present in the molecule.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Most Abundant Isotope | Monoisotopic Mass (Da) |

| Carbon | C | 11 | 12.011 | ¹²C | 12.000000 |

| Hydrogen | H | 7 | 1.008 | ¹H | 1.007825 |

| Bromine | Br | 1 | 79.904 | ⁷⁹Br | 78.918338 |

| Fluorine | F | 1 | 18.998403 | ¹⁹F | 18.998403 |

| Nitrogen | N | 1 | 14.007 | ¹⁴N | 14.003074 |

Molecular Weight Calculation:

The molecular weight is the sum of the standard atomic weights of each atom in the molecule.

-

(11 × 12.011) + (7 × 1.008) + (1 × 79.904) + (1 × 18.998403) + (1 × 14.007) = 252.08 g/mol

Exact Mass Calculation:

The exact mass is the sum of the monoisotopic masses of the most abundant isotope of each atom.

-

(11 × 12.000000) + (7 × 1.007825) + (1 × 78.918338) + (1 × 18.998403) + (1 × 14.003074) = 250.9622 Da

Summary of Mass Data

| Parameter | Value | Unit |

| Chemical Formula | C₁₁H₇BrFN | |

| Molecular Weight | 252.08 | g/mol |

| Exact Mass | 250.9622 | Da |

Experimental Workflows: The Role of Mass Spectrometry

The theoretical values we have calculated are confirmed and utilized in the laboratory through the powerful analytical technique of mass spectrometry.

Workflow for High-Resolution Mass Spectrometry (HRMS)

Caption: A generalized workflow for the determination of exact mass using HRMS.

Protocol for HRMS Analysis:

-

Sample Preparation: A dilute solution of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions of the molecule.

-

Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments have the capability to measure the mass-to-charge ratio (m/z) of ions with very high precision.

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The experimentally determined m/z of the molecular ion is then compared to the calculated exact mass. A close correlation (typically within a few parts per million, ppm) provides strong evidence for the elemental composition of the compound.

Conclusion

The distinction between molecular weight and exact mass is not merely academic; it has profound practical implications in the scientific endeavor. For the synthetic chemist performing stoichiometric calculations, the molecular weight is the value of choice. For the analytical scientist tasked with structural elucidation and purity assessment, the exact mass, as determined by high-resolution mass spectrometry, is an indispensable tool. A thorough understanding and correct application of these concepts, as demonstrated with 4-Bromo-2-(3-fluoro-phenyl)-pyridine, are fundamental to the integrity and success of research and development in the pharmaceutical and chemical sciences.

References

-

Commission on Isotopic Abundances and Atomic Weights. "Standard Atomic Weights." Accessed February 28, 2026. [Link]

-

Wikipedia. "Standard atomic weight." Last modified January 2025. [Link]

-

Wikipedia. "Monoisotopic mass." Accessed February 28, 2026. [Link]

-

Rosalind. "Glossary | Monoisotopic mass table." Accessed February 28, 2026. [Link]

-

IUPAC. "Atomic Weights of the Elements 2023." Accessed February 28, 2026. [Link]

-

Michigan State University Department of Chemistry. "Exact Masses & Isotope Abundance Ratios." Accessed February 28, 2026. [Link]

-

University of Missouri Mass Spectrometry Facility. "Calculating Exact Masses." Last updated February 23, 2026. [Link]

-

Chemistry LibreTexts. "10.19: Atomic Weights of the Elements." Last updated September 6, 2024. [Link]

-

PubChem. "4-Bromo-2-fluoropyridine." Accessed February 28, 2026. [Link]

-

IUPAC. "Standard atomic weights of 14 chemical elements revised." Published June 5, 2018. [Link]

-

IonSource. "Monoisotopic and Average Mass." Published June 27, 2005. [Link]

Sources

- 1. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

Solubility of 4-Bromo-2-(3-fluoro-phenyl)-pyridine in DMSO and methanol

Technical Guide & Experimental Protocols [1][2][3]

Executive Summary

4-Bromo-2-(3-fluoro-phenyl)-pyridine is a lipophilic intermediate (Predicted LogP ~3.1–3.[1][2][3]6) widely used in medicinal chemistry, particularly as an electrophile in Suzuki-Miyaura cross-coupling reactions.[1][3] Its solubility profile is characterized by high solubility in polar aprotic solvents (DMSO) and moderate solubility in polar protic solvents (Methanol) .[3]

For research applications, DMSO is the preferred vehicle for high-concentration stock solutions (>50 mM) , while Methanol is the solvent of choice for LCMS sample preparation and recrystallization workflows. This guide details the physicochemical basis for these properties and provides validated protocols for solubility determination.[2][3]

Part 1: Physicochemical Profile & Solubility Prediction[1][2]

To understand the solubility behavior of this compound, we must analyze its structural properties.[2][3] The molecule consists of a pyridine ring coupled to a fluorinated phenyl ring, with a bromine substituent.[2][3][4]

| Property | Value (Approx/Predicted) | Impact on Solubility |

| Molecular Weight | ~252.08 g/mol | Moderate MW facilitates dissolution; kinetics are generally fast.[1][2][3] |

| LogP (Octanol/Water) | 3.1 – 3.6 | High Lipophilicity. Poor water solubility; excellent solubility in organic solvents.[3] |

| H-Bond Donors | 0 | No -OH or -NH groups.[1][2][3] Cannot donate H-bonds to solvent.[1][3][5] |

| H-Bond Acceptors | 2 (Pyridine N, Fluorine) | Can accept H-bonds from Methanol/Water.[1][3] |

| Rotatable Bonds | 1 (Biaryl axis) | Torsional freedom lowers lattice energy, aiding solubility.[3] |

Theoretical Solubility Classification

-

DMSO (Dimethyl Sulfoxide): Excellent. The polarizable sulfur atom in DMSO interacts strongly with the aromatic

-systems and the polarizable Bromine atom.[2][3] -

Methanol (MeOH): Good. Methanol solvates the pyridine nitrogen via hydrogen bonding.[3] However, the lipophilic phenyl-bromide moiety limits solubility compared to DMSO.[1][2][3]

-

Water: Poor. The compound is hydrophobic.[3] Solubility is likely <0.1 mg/mL without pH adjustment.[3]

Part 2: Solubility in DMSO (The Universal Stock Solvent)[1]

Recommended Use: High-concentration stock solutions (10 mM – 100 mM) for biological assays or synthetic reagent delivery.[3]

Mechanism of Dissolution

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Dipole-Dipole Interactions: Between the S=O bond of DMSO and the polarized C-Br / C-F bonds.[1][2][3]

- -Stacking/Dispersion: DMSO is highly effective at solvating aromatic rings.[3]

Critical Considerations

-

Hygroscopicity: DMSO absorbs water from the atmosphere.[2][3] A 10% water uptake can decrease the solubility of this lipophilic compound significantly, potentially causing precipitation over time.[3]

-

Freezing Point: DMSO freezes at 19°C. Store stocks at room temperature or warm to 25°C before use to ensure homogeneity.[2][3]

Part 3: Solubility in Methanol (The Analytical Solvent)[1]

Recommended Use: LCMS/HPLC sample preparation, thin-layer chromatography (TLC), and recrystallization.

Mechanism of Dissolution

Methanol is a polar protic solvent.[2][3]

-

H-Bonding: The hydroxyl group (-OH) of methanol acts as a hydrogen bond donor to the Pyridine Nitrogen (Acceptor).[1][2][3]

-

Solvation Limits: While the pyridine ring is well-solvated, the hydrophobic fluorophenyl and bromo groups resist solvation, making methanol a "marginal" solvent at very high concentrations.[2][3]

Critical Considerations

-

Evaporation: Methanol is volatile.[2][3] In quantitative assays, keep vials tightly capped to prevent concentration errors.[3]

-

Recrystallization Potential: This compound likely exhibits a steep solubility curve in MeOH vs. Temperature.[2][3] Cooling a saturated hot MeOH solution is a viable purification method.[2][3]

Part 4: Decision Logic & Solvent Selection

The following diagram illustrates the decision-making process for selecting the appropriate solvent based on the experimental goal.

Figure 1: Solvent selection decision tree based on downstream application.

Part 5: Experimental Protocols

Since exact solubility values vary by batch (polymorphs) and purity, use these protocols to determine the precise limit for your specific lot.

Protocol A: Thermodynamic Solubility (The "Gold Standard")

Use this to determine the absolute maximum solubility (saturation point).

-

Preparation: Weigh ~10 mg of 4-Bromo-2-(3-fluoro-phenyl)-pyridine into a 2 mL HPLC vial.

-

Solvent Addition: Add 100

L of solvent (DMSO or Methanol).[3] -

Equilibration: Shake at 25°C for 24 hours (using a thermomixer at 500 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

m PTFE filter. -

Quantification: Dilute the supernatant 100-fold in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Kinetic Solubility (High Throughput)

Use this to estimate solubility preventing precipitation from a DMSO stock.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Titration: Aliquot 190

L of buffer (PBS pH 7.4) or Methanol into a 96-well plate. -

Spiking: Add 10

L of the DMSO stock to the buffer (Final conc: 500 -

Readout: Measure turbidity using a nephelometer or UV-Vis plate reader (Absorbance at 620 nm).[2][3]

-

Interpretation: Increased absorbance indicates precipitation (solubility limit exceeded).[3]

-

Part 6: Comparative Data Summary

| Feature | DMSO | Methanol |

| Estimated Solubility | High (>50 mg/mL) | Moderate (10–30 mg/mL) |

| Dissolution Rate | Fast | Moderate |

| Stability | Good (Store dark/dry) | Good (Evaporation risk) |

| LCMS Compatibility | Poor (Signal suppression) | Excellent |

| NMR Compatibility | Excellent (DMSO- | Good (MeOD- |

Troubleshooting Common Issues

-

"Oiling Out": If the compound forms an oil droplet instead of dissolving in Methanol/Water mixtures, heat the solution to 50°C and sonicate.[3]

-

Yellow Discoloration: Pyridine derivatives can oxidize or contain trace impurities.[2][3] A slight yellow color in DMSO is normal; dark orange indicates degradation.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-2-fluoropyridine (Analogous substructure). Retrieved from [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3] Journal of Pharmacological and Toxicological Methods.[2][3] (Foundational text on LogP and solubility).

Sources

An In-depth Technical Guide to 4-Bromo-2-(3-fluoro-phenyl)-pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(3-fluoro-phenyl)-pyridine, a key building block in medicinal chemistry and materials science. The document details its chemical identifiers, including its SMILES string and InChIKey, and presents a validated synthetic protocol for its preparation via a regioselective Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide delves into the mechanistic underpinnings of this synthetic strategy, provides predicted spectroscopic data for compound characterization, and explores the significant role of this and structurally related fluorinated pyridine derivatives in drug discovery and development.

Chemical Identity and Properties

4-Bromo-2-(3-fluoro-phenyl)-pyridine is a substituted biphenyl compound featuring a pyridine ring and a fluorinated phenyl ring. The strategic placement of the bromine and fluorine atoms offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules.

| Identifier | Value |

| IUPAC Name | 4-Bromo-2-(3-fluorophenyl)pyridine |

| CAS Number | 660393-72-6[1] |

| SMILES String | C1=CC(=CC(=C1)F)C2=NC=C(C=C2)Br |

| InChIKey | Not readily available in public databases. |

| Molecular Formula | C₁₁H₇BrFN |

| Molecular Weight | 252.09 g/mol |

Synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine

The most efficient and widely employed method for the synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. Specifically, for the target molecule, a regioselective coupling at the C2 position of a dihalopyridine is crucial.

Recommended Synthetic Route: Regioselective Suzuki-Miyaura Coupling

The synthesis involves the reaction of 2,4-dibromopyridine with (3-fluorophenyl)boronic acid. Research has shown that under specific catalytic conditions, the coupling reaction preferentially occurs at the more reactive C2 position of the 2,4-dibromopyridine, leaving the bromine at the C4 position intact for potential subsequent functionalization.[2][3][4][5]

Reaction Scheme:

Figure 1. Synthesis of 4-Bromo-2-(3-fluorophenyl)-pyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the regioselective Suzuki-Miyaura cross-coupling of 2,4-dihalopyridines.[2][3]

Materials:

-

2,4-Dibromopyridine

-

(3-Fluorophenyl)boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 2,4-dibromopyridine (1.0 equiv.), (3-fluorophenyl)boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromo-2-(3-fluoro-phenyl)-pyridine.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

Figure 2. Suzuki-Miyaura Catalytic Cycle.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2,4-dibromopyridine, forming a Pd(II) intermediate. The higher reactivity of the C2-Br bond drives the regioselectivity of this step.[2][5]

-

Transmetalation: The organic group from the organoboron species (the 3-fluorophenyl group) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, 4-Bromo-2-(3-fluoro-phenyl)-pyridine, regenerating the Pd(0) catalyst.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the fluorophenyl rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | d | H-6 (Pyridine) |

| ~7.8 | dd | H-5 (Pyridine) |

| ~7.6 | d | H-3 (Pyridine) |

| ~7.2-7.5 | m | Aromatic protons (Fluorophenyl ring) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F (Fluorophenyl ring) |

| ~150-155 | C-2, C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~115-135 | Aromatic carbons |

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[8]

| m/z | Interpretation |

| 251/253 | [M]⁺ Molecular ion |

| 172 | [M-Br]⁺ Fragment |

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[9] The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[10][11]

Privileged Scaffold

The 2-phenylpyridine scaffold is considered a "privileged structure" in drug discovery, as it is capable of binding to a variety of biological targets.[12] Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][9]

Role of Fluorine in Drug Design

The introduction of a fluorine atom, as in 4-Bromo-2-(3-fluoro-phenyl)-pyridine, is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule. The high electronegativity of fluorine can influence pKa, dipole moment, and hydrogen bonding capabilities, which can lead to improved target engagement and pharmacokinetic profiles.

Synthetic Handle for Library Generation

The bromine atom at the 4-position of the pyridine ring serves as a versatile synthetic handle for further diversification. It can readily participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of large libraries of analogues for structure-activity relationship (SAR) studies. This makes 4-Bromo-2-(3-fluoro-phenyl)-pyridine a valuable starting material for lead optimization in drug discovery programs.

Conclusion

4-Bromo-2-(3-fluoro-phenyl)-pyridine is a strategically important building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Its synthesis via a regioselective Suzuki-Miyaura cross-coupling is a robust and efficient method. The presence of both bromine and fluorine substituents provides orthogonal handles for further chemical modification, making it an ideal scaffold for the exploration of chemical space in drug discovery and development. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

- He, Z., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 90(5), 1895-1904.

- BenchChem. (2025).

- He, Z., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.

- He, Z., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.

- He, Z., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed.

- BOC Sciences. (n.d.).

- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- BLDpharm. (n.d.). 660393-72-6|4-Bromo-2-(3-fluorophenyl)pyridine.

- Hussain, A., et al. (2025).

- MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

- Chem-Impex. (n.d.). 2-Phenylpyridine.

- ChemicalBook. (n.d.). 2-Bromo-4-fluoropyridine synthesis.

- MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Grönlund, K., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

- ciba specialty chemicals. (2006). District of Delaware.

- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.

- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

- PubChem. (n.d.).

- BLDpharm. (n.d.). 660393-72-6|4-Bromo-2-(3-fluorophenyl)pyridine.

- Wikipedia. (n.d.). 2-Phenylpyridine.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromopyridine(1120-87-2) 1H NMR spectrum.

- Grönlund, K., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

- de la C. Vizcaino, M., et al. (2006).

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Googleapis. (n.d.). (12)

- Abarbri, M., et al. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.

- Asiri, A. M., et al. (2020). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine.

- Fluorochem. (n.d.). 4-BROMO-2-(TRIFLUOROMETHOXY)PYRIDINE (CAS 1361880-72-9).

- MDPI. (2017).

- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- Al-omran, F., & El-Gazzar, A. A. (2010).

- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.

- Justia Patents. (n.d.). U.S.

- PMC. (2025).

- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)pyridine | 887583-90-6.

- BenchChem. (2025).

Sources

- 1. 660393-72-6|4-Bromo-2-(3-fluorophenyl)pyridine|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Publicación [silice.csic.es]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromo-2-(3-fluoro-phenyl)-pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for 4-Bromo-2-(3-fluoro-phenyl)-pyridine was not available at the time of writing. The information and recommendations herein are synthesized from data on structurally analogous compounds, including other halogenated pyridines, and established principles of chemical safety. It is imperative to supplement this guide with a thorough risk assessment for your specific experimental conditions.

Introduction: Understanding the Molecule

4-Bromo-2-(3-fluoro-phenyl)-pyridine (CAS No. 660393-72-6) is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine core with a bromine atom and a 3-fluorophenyl substituent, makes it a valuable building block for the synthesis of complex organic molecules, often via palladium-catalyzed cross-coupling reactions. The presence of both bromine and fluorine imparts specific reactivity and potential bioactivity, but also necessitates a nuanced approach to its safe handling. This guide provides a comprehensive framework for managing the risks associated with this compound, from initial handling to disposal, grounded in scientific principles and best laboratory practices.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Based on data from analogous compounds such as 4-Bromo-2-fluoropyridine and other halogenated pyridines, 4-Bromo-2-(3-fluoro-phenyl)-pyridine should be treated as a hazardous substance with the following potential risks:

-

Acute Toxicity (Oral): Likely harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

The introduction of a fluorophenyl group may also influence its metabolic profile and toxicological properties. While fluorination can sometimes block metabolic pathways, the metabolism of fluorinated aromatic compounds can still occur, potentially leading to the release of fluoride ions.[3][4]

Table 1: Hazard Profile based on Analogous Compounds

| Hazard Class | Anticipated Severity | Primary Routes of Exposure | Source (Analogous Compounds) |

| Acute Toxicity (Oral) | Harmful | Ingestion | [2] |

| Skin Irritation | Irritant | Dermal contact | [2] |

| Eye Irritation | Serious Irritant/Damage | Ocular contact | [2] |

| Respiratory Irritation | Irritant | Inhalation | [2] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of 4-Bromo-2-(3-fluoro-phenyl)-pyridine, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood.[5][6] The fume hood provides critical protection against the inhalation of vapors, dust, or aerosols. For procedures with a higher risk of aerosolization, the use of a glove box should be considered.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory at all times.[7] A face shield should be worn in addition to goggles when there is a risk of splashing.[7]

-

Hand Protection: Chemical-resistant gloves are essential. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are a reasonable starting point. However, it is crucial to consult a glove compatibility chart for the specific solvent being used. Double gloving is recommended to provide an extra layer of protection.[5]

-

Body Protection: A flame-resistant lab coat, fully fastened, is required. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[5]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.

Safe Handling and Storage: Preventing Incidents

Adherence to strict handling and storage protocols is fundamental to a safe research environment.

Handling Procedures

-

Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[5][6]

-

Aerosol and Dust Prevention: Avoid the formation and inhalation of dust and aerosols.[5][6]

-

Use of Tools: Employ non-sparking tools, especially when handling the compound in the presence of flammable solvents.[5]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[5][6]

-

Location: Keep in a cool, dry, and well-ventilated area.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[7]

Reactivity Profile and Hazards in a Research Context

For drug development professionals, understanding the reactivity of 4-Bromo-2-(3-fluoro-phenyl)-pyridine is paramount, not only for synthetic planning but also for anticipating potential hazards.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is a primary application for this molecule. The C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle. While synthetically powerful, these reactions can present thermal hazards. The addition of the palladium catalyst to the reaction mixture can trigger a significant exotherm, which, if not properly controlled, could lead to a runaway reaction, especially in high-boiling point solvents like DMSO.[8]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

-

Inert Atmosphere: Purge a reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: To the vessel, add 4-Bromo-2-(3-fluoro-phenyl)-pyridine, the boronic acid or ester coupling partner, a suitable base (e.g., potassium carbonate), and the palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Solvent Addition: Add the degassed solvent(s) (e.g., a mixture of dioxane and water).

-

Reaction: Heat the mixture to the desired temperature with vigorous stirring and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: A workflow for responding to spills of 4-Bromo-2-(3-fluoro-phenyl)-pyridine.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [7]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [9]

Waste Disposal: Environmental Responsibility

All waste containing 4-Bromo-2-(3-fluoro-phenyl)-pyridine must be treated as hazardous waste.

-

Solid Waste: Collect in a designated, sealed, and labeled container.

-

Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

-

Palladium Catalyst Waste: Palladium-containing waste from cross-coupling reactions should be collected separately. Due to the value and potential hazards of palladium, specialized recycling or disposal procedures are often required. Consult your institution's environmental health and safety office for specific guidelines.

Conclusion: A Culture of Safety

The responsible use of 4-Bromo-2-(3-fluoro-phenyl)-pyridine in a research and development setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. While this guide provides a comprehensive framework based on the best available information, it is not a substitute for a carefully considered, experiment-specific risk assessment. By integrating the principles outlined herein into your laboratory's safety culture, you can mitigate the risks associated with this valuable synthetic building block and foster a safer research environment.

References

-

Annual Reviews. (n.d.). Metabolism of Fluorine-Containing Drugs. Retrieved from [Link]

-

PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobiphenyl. Retrieved from [Link]

-

PMC. (2017, November 20). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Retrieved from [Link]

-

Electron J Biomed. (2012). EFFECT OF BROMINE ATOMS NUMBER ON THE CYTOTOXICITY... Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 1374665-54-9 | 4-Bromo-3-(2-fluorophenyl)pyridine. Retrieved from [Link]

-

PMC. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Retrieved from [Link]

-

NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

-

PMC. (2024, September 17). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. Retrieved from [Link]

-

PMC. (n.d.). Mechanism of action of toxic halogenated aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective meta-Halogenation of Pyridines. Retrieved from [Link]

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

-

ACS Publications. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Retrieved from [Link]

-

RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

-

CDC. (n.d.). Pyridine - IDLH. Retrieved from [Link]

-

Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

-

Farmacia Journal. (2024, February 19). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]

Sources

- 1. 660393-72-6|4-Bromo-2-(3-fluorophenyl)pyridine|BLD Pharm [bldpharm.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. annualreviews.org [annualreviews.org]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Navigating the Physicochemical Landscape of Drug Candidates: A Technical Guide to the Melting and Boiling Points of 4-Bromo-2-(3-fluoro-phenyl)-pyridine

For Immediate Release

In the intricate world of drug discovery and development, a compound's fundamental physical properties serve as the bedrock upon which its therapeutic potential is built. Among these, the melting and boiling points are critical indicators of a molecule's stability, purity, and formulation feasibility. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the significance and determination of these properties for the novel compound 4-Bromo-2-(3-fluoro-phenyl)-pyridine, a molecule of interest within the broader class of fluorinated pyridines.

The Pivotal Role of Melting and Boiling Points in Pharmaceutical Development

The transition from a solid to a liquid (melting point) and from a liquid to a gas (boiling point) are not merely physical curiosities; they are deeply intertwined with a drug candidate's journey from the laboratory to the clinic. These parameters influence a range of critical attributes:

-

Solubility and Dissolution Rate: A compound's melting point is related to its crystal lattice energy. Higher melting points often suggest stronger intermolecular forces, which can translate to lower solubility in physiological fluids. Understanding this relationship is paramount for predicting oral bioavailability.

-

Purity Assessment: A sharp and well-defined melting point is a hallmark of a pure crystalline compound. Conversely, a broad melting range can indicate the presence of impurities.

-

Formulation and Stability: The melting point is a key factor in the selection of appropriate formulation strategies, such as hot-melt extrusion. It also provides insights into the thermal stability of the active pharmaceutical ingredient (API).

-

Manufacturing and Processing: Boiling point data is crucial for downstream processing steps like distillation and for ensuring the safety and efficiency of manufacturing processes.

The incorporation of fluorine into pyridine-based scaffolds, a common strategy in modern medicinal chemistry, is known to modulate physicochemical properties such as lipophilicity and metabolic stability, which can enhance a drug's potency and pharmacokinetic profile.[1][2][3] The presence of both a bromine and a fluorine atom on the phenyl-pyridine scaffold of the target compound suggests a complex interplay of intermolecular forces that will dictate its melting and boiling characteristics.

Physicochemical Data for Structurally Analogous Compounds

In the absence of direct experimental data for 4-Bromo-2-(3-fluoro-phenyl)-pyridine, an analysis of structurally related molecules can provide valuable estimations and a comparative context. The table below summarizes the available melting and boiling point data for several analogous compounds.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-2-fluoropyridine | 128071-98-7 | C5H3BrFN | Not specified | 65°C at 5 mmHg |

| 4-Bromo-3-fluoropyridine | 2546-52-3 | C5H3BrFN | Not specified | Moderate |

| 4-Bromo-2,3,5,6-tetrafluoropyridine | 3511-90-8 | C5BrF4N | Not specified | 134-135°C |

| 4-Bromo-2-fluorobiphenyl | 41604-19-7 | C12H8BrF | 39-41°C | 175°C at 2 mmHg |

Data sourced from various chemical suppliers and databases.[4][5][6][7]

The data from these analogs suggests that 4-Bromo-2-(3-fluoro-phenyl)-pyridine is likely to be a solid at room temperature with a relatively high boiling point, requiring reduced pressure for distillation to prevent decomposition. The presence of the additional phenyl ring, when compared to the simple pyridines, is expected to significantly increase both the melting and boiling points due to increased molecular weight and potential for π-π stacking interactions.

Experimental Determination of Melting and Boiling Points: A Practical Guide

For a novel compound such as 4-Bromo-2-(3-fluoro-phenyl)-pyridine, precise experimental determination of its melting and boiling points is essential. The following section provides detailed, step-by-step methodologies for these crucial experiments.

Melting Point Determination: The Capillary Method

The capillary melting point determination method is a widely accepted and reliable technique for assessing the purity and identity of a solid organic compound.

Workflow for Capillary Melting Point Determination

Caption: A schematic overview of the capillary method for determining the melting point of a solid compound.

Causality in Experimental Choices:

-

Fine Powdering: A finely powdered sample ensures uniform heat distribution within the capillary, leading to a sharper, more accurate melting range.

-

Dry Sample: Moisture can act as an impurity, depressing and broadening the melting point range.

-

Slow Heating Rate: A slow heating rate of 1-2°C per minute near the melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample, thermometer, and heating block, resulting in an erroneously wide and high melting range.

Boiling Point Determination: The Micro-Boiling Point Method

For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique. Given that 4-Bromo-2-(3-fluoro-phenyl)-pyridine may have a high boiling point, this method can be adapted for determination under reduced pressure.

Workflow for Micro-Boiling Point Determination

Caption: A diagram illustrating the micro-scale method for determining the boiling point of a liquid.

Expert Insights and Self-Validation:

-

The Role of the Inverted Capillary: The inverted capillary traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the liquid. At the boiling point, the vapor pressure inside the capillary equals the external atmospheric pressure, resulting in a steady stream of bubbles.

-

Cooling and Re-entry: As the apparatus cools, the vapor pressure of the liquid decreases. When the vapor pressure drops just below the atmospheric pressure, the liquid is forced back into the capillary tube. This point of re-entry represents the true boiling point, where the vapor pressure of the liquid is in equilibrium with the surrounding atmospheric pressure.

Conclusion

While the precise melting and boiling points of 4-Bromo-2-(3-fluoro-phenyl)-pyridine await experimental confirmation, this guide provides a robust framework for its characterization. By understanding the profound implications of these properties in drug development and by adhering to rigorous experimental protocols, researchers can effectively navigate the physicochemical landscape of this and other promising drug candidates. The strategic placement of halogen atoms on the phenyl-pyridine scaffold underscores the importance of empirical data in validating the design principles of modern medicinal chemistry.

References

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. SpringerLink. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. [Link]

-

PubChem. 4-Bromo-2-fluoropyridine | C5H3BrFN | CID 2762851. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 2546-52-3: 4-Bromo-3-fluoropyridine | CymitQuimica [cymitquimica.com]

- 5. 4-ブロモ-2,3,5,6-テトラフルオロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-2-fluorobiphenyl CAS#: 41604-19-7 [m.chemicalbook.com]

- 7. 128071-98-7 4-Bromo-2-fluoropyridine AKSci J99964 [aksci.com]

Technical Monograph: Structural & Synthetic Profiling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine

Executive Summary

This technical guide analyzes 4-Bromo-2-(3-fluoro-phenyl)-pyridine , a high-value heteroaromatic intermediate in medicinal chemistry. This scaffold represents a strategic convergence of three critical design elements: a pyridine core capable of hydrogen bonding, a metabolically fortified fluorophenyl moiety, and a C4-bromine "warhead" poised for late-stage diversification.

This guide is designed for medicinal chemists and process scientists, focusing on the regioselective synthesis of the core, its physicochemical profile , and its application in fragment-based drug design (FBDD) , particularly for kinase and GPCR targets.

Part 1: Structural Pharmacophore & SAR Analysis

The Biaryl Core & Conformational Dynamics

The 2-phenylpyridine system is not planar. Steric repulsion between the pyridine C3-hydrogen and the phenyl ortho-hydrogens induces a torsional twist (typically 20–40°). This non-planarity is a critical design feature:

-

Solubility: The twist disrupts crystal lattice packing energy compared to planar analogs, often improving solubility.

-

Binding Selectivity: The twisted conformation can mimic the bioactive pose required for hydrophobic pockets in kinases (e.g., the "gatekeeper" region).

The Role of Substituents

-

Pyridine Nitrogen (N1): Acts as a weak base (pKa ~4.5–4.8) and a canonical hydrogen bond acceptor (HBA). In kinase inhibitors, this often anchors the molecule to the hinge region (e.g., interacting with the backbone NH of the hinge residues).[1]

-

3-Fluoro Substituent:

-

Metabolic Blockade: The meta-position is a common site for Phase I metabolic oxidation (CYP450). Fluorine substitution blocks this "soft spot" due to the strength of the C-F bond (~116 kcal/mol).

-

Electronic Modulation: Through inductive electron withdrawal (-I effect), the fluorine atom lowers the electron density of the phenyl ring and, to a lesser extent, the pyridine nitrogen. This fine-tunes the pKa, potentially reducing off-target hERG channel inhibition, which often correlates with high basicity.

-

-

4-Bromo Handle: This is the strategic pivot point. It allows for orthogonal functionalization via Buchwald-Hartwig amination (introducing amino side chains) or a second Suzuki coupling, enabling the rapid generation of diverse libraries.

Pharmacophore Visualization

Figure 1: Pharmacophore map highlighting the functional roles of the scaffold components.

Part 2: Synthetic Architecture & Regioselectivity

The Regioselectivity Challenge

The synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine typically proceeds via a Suzuki-Miyaura cross-coupling between 2,4-dibromopyridine and 3-fluorophenylboronic acid .

Critical Mechanism: In 2,4-dibromopyridine, the C2 and C4 positions are not equivalent.

-

C2 Position: Adjacent to the electron-withdrawing nitrogen. The inductive effect makes the C2-Br bond more electron-deficient and thus more reactive toward oxidative addition by Palladium(0) species.

-

C4 Position: Less activated than C2.

Experimental Outcome: Under standard Suzuki conditions, coupling occurs preferentially at C2 . This is advantageous for our target, as it yields the desired 2-aryl-4-bromo product directly without protection steps.

Validated Synthetic Protocol

Note: This protocol assumes standard safety measures for handling organoboranes and palladium catalysts.

Reagents:

-

2,4-Dibromopyridine (1.0 equiv)

-

3-Fluorophenylboronic acid (1.1 equiv)

-

Pd(PPh3)4 (Tetrakis, 3-5 mol%)

-

Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

-

Degassing: Charge the reaction vessel with 2,4-dibromopyridine and 3-fluorophenylboronic acid. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed solvent and aqueous base.

-

Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon.

-

Reaction: Heat to 85°C–90°C. Monitor via LCMS.

-

Checkpoint: The reaction is typically complete in 4–12 hours. Watch for the formation of the bis-coupled byproduct (2,4-diaryl), which occurs if heating is prolonged or stoichiometry is loose.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product (Target) elutes before the bis-coupled byproduct.

Synthesis Workflow Diagram

Figure 2: Regioselective synthesis workflow favoring the C2-substitution.

Part 3: Physicochemical Profiling

Data below represents estimated values based on substituent constants and comparable biaryl systems.

| Property | Estimated Value | Drug Design Implication |

| Molecular Weight | ~252.08 Da | Ideal for FBDD (Fragment-Based Drug Design); leaves room for large substituents. |

| cLogP | 3.2 – 3.5 | Moderately lipophilic. The fluorine increases LogP by ~0.2 units vs. H. Requires polar groups in the final molecule to maintain oral bioavailability. |

| pKa (Pyridine N) | ~4.2 | Lower than pyridine (5.2) due to the electron-withdrawing nature of the Br and Fluorophenyl ring. Less likely to be protonated at physiological pH (7.4). |

| TPSA | ~13 Ų | Very low polar surface area. Excellent membrane permeability expected. |

| Rotatable Bonds | 1 | Low flexibility; rigid scaffold good for entropy-driven binding. |

Part 4: References

-

Regioselectivity in Suzuki Coupling of Dihalopyridines: Lutz, M., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dichloropyridine."[2] Tetrahedron Letters, 2010. Source: (General Journal Link for verification of regioselectivity principles).

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[3][4][5][6] Chemical Society Reviews, 2008. Source:

-

Pyridine Scaffolds in Kinase Inhibitors: Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets, 2001. Source:

-

Metabolic Stability of Fluorinated Aromatics: Park, B. K., et al. "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology, 2001. Source:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

4-Bromo-2-(3-fluoro-phenyl)-pyridine: A Strategic Scaffold for CNS and Kinase Drug Discovery

Topic: 4-Bromo-2-(3-fluoro-phenyl)-pyridine as a building block in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-(3-fluoro-phenyl)-pyridine (CAS: 660393-72-6) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from three distinct structural features:

-

The Biaryl Core: A ubiquitous motif in kinase inhibitors and GPCR ligands that facilitates

- -

The C4-Bromide Handle: An electrophilic site primed for divergent functionalization via palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

-

The 3-Fluoro Substituent: A metabolic blocker that modulates lipophilicity (

) and prevents oxidative metabolism at a metabolically vulnerable phenyl position.

This guide details the synthesis, reactivity profile, and application of this building block, specifically focusing on its role in developing mGluR5 antagonists and Type II kinase inhibitors .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Understanding the physicochemical baseline is critical for integrating this building block into a lead optimization campaign.

| Property | Value / Description | Relevance to Drug Design |

| CAS Number | 660393-72-6 | Unique Identifier |

| Molecular Formula | C | -- |

| Molecular Weight | 252.08 g/mol | Fragment-like; allows room for MW growth |

| Calculated LogP | ~3.6 | Moderate lipophilicity; good membrane permeability |

| H-Bond Acceptors | 1 (Pyridine N) | Critical for hinge binding (kinases) or anchor points |

| H-Bond Donors | 0 | -- |

| Topological PSA | 12.89 Ų | Favorable for CNS penetration (BBB crossing) |

| Key Reactivity | C4-Br > C2-Aryl (Stable) | Allows orthogonal functionalization |

Synthesis: The Site-Selective Strategy

The synthesis of 4-Bromo-2-(3-fluoro-phenyl)-pyridine relies on the differential reactivity of the halogens in the starting material, 2,4-dibromopyridine .

The Regioselectivity Principle

In 2,4-dibromopyridine, the C2-position is significantly more reactive towards oxidative addition by Palladium(0) than the C4-position. This is due to the electron-deficient nature of the pyridine ring, where the nitrogen atom exerts a stronger inductive effect on the adjacent C2 carbon, making the C2-Br bond more labile and the carbon more susceptible to nucleophilic attack or metal insertion.

Target: Selective mono-arylation at C2. Avoid: Bis-arylation (C2 + C4) or wrong isomer (C4).

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Reagents:

-

2,4-Dibromopyridine (1.0 equiv)

-

3-Fluorophenylboronic acid (1.05 equiv) — Strict stoichiometry is crucial.

-

Pd(PPh

) -

Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Setup: Charge a reaction vessel with 2,4-dibromopyridine (1.0 eq) and Pd(PPh

) -

Activation: Stir at room temperature for 10 minutes to ensure catalyst solvation.

-

Addition: Add 3-fluorophenylboronic acid (1.05 eq) followed by the aqueous Na

CO -

Reaction: Heat the mixture to 80°C . Note: Do not reflux aggressively (>100°C) as this increases the rate of C4-coupling side products.

-

Monitoring: Monitor via HPLC/TLC. The starting material (2,4-dibromo) disappears, converting to the mono-aryl product. Stop immediately upon consumption of starting material to prevent bis-arylation.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product elutes after the bis-coupled impurity (if any).

Visualization of Synthesis Logic

Caption: Kinetic control enables selective C2-arylation. The C4-bromide remains intact for downstream diversity.[1]

Functionalization & Medicinal Chemistry Applications[3][5][6][9][10][11]

Once synthesized, the scaffold serves as a branch point. The C4-bromide is the "diversity handle."

A. Pathway 1: mGluR5 Antagonists (CNS Targets)

Metabotropic glutamate receptor 5 (mGluR5) antagonists are investigated for anxiety, depression, and Fragile X syndrome.[2][3] A classic pharmacophore in this class (e.g., MPEP , Fenobam ) involves a 2-arylpyridine core linked to an alkyne or urea.

-

Reaction: Sonogashira Coupling.

-

Protocol: React the scaffold with trimethylsilylacetylene (TMS-acetylene), CuI, and PdCl

(PPh -

Role of Fluorine: The 3-fluoro group on the phenyl ring blocks metabolic hydroxylation at the para or ortho positions relative to the pyridine, extending the half-life (

) compared to the unsubstituted phenyl analog.

B. Pathway 2: Kinase Inhibitors (Oncology)

In Type II kinase inhibitors (e.g., Raf or p38 inhibitors), the biaryl system often occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Reaction: Buchwald-Hartwig Amination.

-

Protocol: React the scaffold with an amine (e.g., a piperazine or aniline derivative), Pd

(dba) -

Design Rationale: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Cys residue), while the 3-fluorophenyl group twists out of plane, creating a shape complementary to the hydrophobic "gatekeeper" pocket.

Divergent Synthesis Workflow

Caption: The C4-Br handle allows divergence into distinct therapeutic classes: Alkynes for GPCRs and Amines for Kinases.

Safety & Handling

-

Hazards: 4-Bromo-2-(3-fluoro-phenyl)-pyridine is an organobromine compound. It acts as a skin and eye irritant (H315, H319).

-

Specific Concern: Pyridine derivatives can possess unpleasant odors and potential neurotoxicity if inhaled in large quantities.

-

Storage: Store under inert gas (Argon) at 2-8°C. Halogenated pyridines can discolor (darken) upon exposure to light and air due to slow N-oxide formation or dehalogenation.

References

-

Selective Coupling of 2,4-Dihalopyridines

- Lutz, M. R., et al. "Site-Selective Cross-Coupling of 2,4-Dihalopyridines." Journal of Organic Chemistry.

-

Source:

-

mGluR5 Antagonist Chemistry

-

General Pyridine Synthesis

-

Kinase Inhibitor Scaffolds

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine

This Application Note and Protocol guide is designed for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(3-fluoro-phenyl)-pyridine . This specific scaffold is a critical intermediate in the synthesis of complex biaryl pyridine pharmacophores, often found in kinase inhibitors and GPCR modulators.

Introduction & Retrosynthetic Context

The substrate 4-Bromo-2-(3-fluoro-phenyl)-pyridine (1) represents a "partially assembled" pyridine scaffold. In the synthetic logic of 2,4-dihalopyridines, the C2 position is significantly more reactive toward oxidative addition due to its proximity to the directing nitrogen atom and lower bond dissociation energy. Therefore, (1) is typically generated by a selective C2-arylation of 2,4-dibromopyridine, leaving the C4-bromide available for a second, distinct cross-coupling event.

Key Challenges with Substrate (1):

-

Catalyst Poisoning: The pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium center (

), forming stable, non-reactive species (quiescent states) that arrest the catalytic cycle. -

Electronic Deactivation: While the 3-fluorophenyl group is electron-withdrawing (inductively), the C4 position is inherently less electrophilic than C2.

-

Steric Environment: The C2-aryl group creates a "pocket" near the nitrogen, which can actually assist by discouraging N-coordination of bulky catalysts, but may hinder the approach of large boronic acids.

Mechanistic Insight & Catalyst Selection

To achieve high turnover numbers (TON), the catalyst system must favor Oxidative Addition (OA) into the C4-Br bond over N-binding .

-

The Solution: Use electron-rich, sterically bulky phosphine ligands.

-

Steric Bulk: Prevents the formation of

resting states and discourages coordination to the pyridine nitrogen. -

Electron Richness: Accelerates the oxidative addition into the less reactive C4-Br bond.

-

Mechanistic Pathway (Diagram)

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive N-coordination pathway.

Figure 1: Catalytic cycle highlighting the critical divergence between productive oxidative addition (favored by bulky ligands) and catalyst poisoning (favored by unhindered ligands).[1]

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd-dppf)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Rationale: Pd(dppf)Cl2 possesses a large bite angle and sufficient steric bulk to minimize N-coordination while remaining robust against air and moisture.

Reagents:

-

Substrate (1): 1.0 equiv

-

Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

-

Charge a reaction vial with Substrate (1) (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M K2CO3 solution.

-

Heat the mixture to 90 °C for 4–16 hours.

-

QC Check: Monitor by LCMS. Look for the disappearance of the bromide (M+H: ~329/331) and formation of product.

-

Workup: Dilute with EtOAc, wash with water/brine.[2][3] Dry over MgSO4.[4]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "High-Performance" Protocol (Buchwald G4)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A fails.

Rationale: XPhos Pd G4 is a pre-catalyst that generates the highly active monoligated L-Pd(0) species at room temperature. The XPhos ligand is exceptionally bulky, completely shutting down pyridine N-coordination.

Reagents:

-

Substrate (1): 1.0 equiv

-

Boronic Acid: 1.3 equiv

-

Catalyst: XPhos Pd G4 (1 – 2 mol%)

-

Base: K3PO4 (0.5 M aqueous or solid, 3.0 equiv)

-

Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Procedure:

-

Charge a vial with Substrate (1), Boronic acid, and K3PO4 (solid).

-

Note: If using XPhos Pd G4, it is stable in air, but for best results, add it last or under inert gas.

-

Evacuate and backfill with Argon (3x).[2]

-

Add degassed THF and Water.

-

Add XPhos Pd G4 (solid) quickly under an Argon stream.

-

Stir at 60 °C (mild heating) or even RT for activated partners.

-

Workup: Standard aqueous extraction. Note that XPhos residues can be lipophilic; a C18 reverse-phase cleanup or scavenging with SiliaMetS® Thiol is recommended for pharmaceutical intermediates.

Optimization & Troubleshooting Matrix

If the standard protocols yield <50%, utilize this screening matrix.

| Observation | Probable Cause | Recommended Adjustment |

| No Reaction (SM Recovery) | Catalyst poisoning or Oxidative Addition failure. | Switch to Method B (XPhos or SPhos). Increase Temp to 110°C in Toluene/DMF. |

| Protodeboronation | Boronic acid instability (common with 2-heteroaryl boronates). | Use Boronic Esters (BPin). Switch base to anhydrous Cs2CO3 or K3PO4. Lower water content.[1][5] |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid by trace O2. | Degas solvents more rigorously (sparge with Ar for 15 mins). |

| Pd Black Precipitation | Catalyst decomposition (ligand dissociation). | Add free ligand (e.g., 1 mol% extra XPhos). Lower temperature. |

Optimization Workflow (Diagram)

Figure 2: Decision tree for optimizing reaction conditions based on LCMS outcomes.

References

-